Tetraethylene glycol diacrylate

説明

特性

IUPAC Name |

2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O7/c1-3-13(15)20-11-9-18-7-5-17-6-8-19-10-12-21-14(16)4-2/h3-4H,1-2,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLJOFJIQIJXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCOCCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O7 | |

| Record name | TETRAETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57619-91-7 | |

| Record name | Tetraethylene glycol diacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57619-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2026107 | |

| Record name | Tetraethylene glycol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethylene glycol diacrylate is a pale yellow liquid. (NTP, 1992), Liquid, Clear liquid with a musty odor; [MSDSonline] | |

| Record name | TETRAETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

less than 65 °F (NTP, 1992) | |

| Record name | TETRAETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992) | |

| Record name | TETRAETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00289 [mmHg] | |

| Record name | Tetraethylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17831-71-9 | |

| Record name | TETRAETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylene glycol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17831-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylene glycol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017831719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetraethylene Glycol Diacrylate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

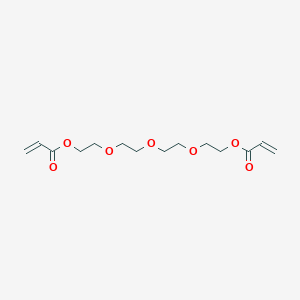

Tetraethylene glycol diacrylate (TEGDA) is a versatile difunctional monomer widely utilized in the formulation of polymers for a range of specialized applications, particularly in the biomedical and drug delivery fields.[1] Its unique structure, consisting of a flexible hydrophilic tetraethylene glycol chain capped with two reactive acrylate (B77674) groups, imparts desirable properties to the resulting polymers, such as hydrophilicity, biocompatibility, and the ability to form crosslinked networks.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of TEGDA, with a focus on experimental protocols relevant to researchers and drug development professionals.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a linear tetraethylene glycol core that is esterified at both ends with acrylic acid.[1] This bifunctional nature allows it to act as a crosslinking agent in polymerization reactions.

Key Identifiers:

-

IUPAC Name: 2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate[2]

-

CAS Number: 17831-71-9[2]

-

Molecular Formula: C₁₄H₂₂O₇[2]

-

Synonyms: TEGDA, SR268, Aronix M 240, Viscoat 335HP, TTEGDA[1][2]

Physicochemical Properties

The physical and chemical properties of TEGDA are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 302.32 g/mol | [2][3] |

| Appearance | Pale yellow liquid | [2][3] |

| Density | 1.11 g/mL at 25 °C | [3][4] |

| Melting Point | 12-17 °C | [3] |

| Boiling Point | 363.35 °C (estimated) | [3] |

| Flash Point | 113 °C (closed cup) | [4] |

| Refractive Index | n20/D 1.465 (lit.) | [4] |

| Viscosity | 10 - 30 cPs | [5] |

| Solubility | Insoluble in water (<1 mg/ml) | [2] |

| Vapor Pressure | 0.00289 mmHg | [2] |

Table 2: Chemical and Reactivity Properties

| Property | Description | Reference |

| Reactive Groups | Esters, Ethers, Aliphatic Unsaturated Hydrocarbons | [2] |

| Reactivity Profile | As an ester, it reacts with acids to liberate heat. Strong oxidizing acids can cause vigorous, potentially ignitable reactions. Interaction with caustic solutions also generates heat. Mixing with alkali metals and hydrides generates flammable hydrogen. | [2] |

| Polymerization | Readily undergoes free-radical polymerization, often initiated by UV light or redox systems, to form crosslinked networks. This is a key feature for its applications. | [1] |

| Stability | Commercial preparations are typically stabilized with inhibitors like hydroquinone (B1673460) (HQ) or hydroquinone monomethyl ether (MEHQ) to prevent spontaneous polymerization. | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of TEGDA-containing polymers for specific applications.

Synthesis of TEGDA-Crosslinked Polystyrene Resin for Solid-Phase Peptide Synthesis

This protocol describes the free-radical aqueous suspension polymerization of styrene (B11656) with TEGDA as a crosslinker to produce polymer beads suitable for solid-phase peptide synthesis.[6][7]

Materials:

-

Styrene

-

This compound (TEGDA)

-

Benzoyl peroxide (initiator)

-

Toluene (monomer diluent)

-

Polyvinyl alcohol (stabilizer)

-

Calcium sulfate (B86663)

-

Calcium phosphate (B84403)

-

Distilled water

-

Acetone

-

Chloroform

Equipment:

-

Four-necked reaction vessel with a thermostat, Teflon stirrer, water condenser, and nitrogen inlet.

Procedure:

-

Preparation of Aqueous Phase: In the reaction vessel, dissolve 0.5 g of polyvinyl alcohol in 200 ml of double-distilled water. Add 5 mg of calcium sulfate and 10 mg of calcium phosphate to the solution.

-

Preparation of Organic Phase: In a separate beaker, dissolve a mixture of styrene (25.50 g), TEGDA (1.36 g), and benzoyl peroxide (0.5 g) in 20 ml of benzene.[8]

-

Polymerization:

-

Stir the aqueous solution at 400 rpm and maintain the temperature at 80 °C using a thermostated water bath.

-

Slowly add the organic phase to the reaction vessel while maintaining stirring and a slow stream of nitrogen.

-

Continue the reaction for 20 hours.

-

-

Washing and Purification:

-

After 20 hours, wash the resulting solvent-embedded copolymer beads with distilled water, acetone, chloroform, and methanol to remove the stabilizer and unreacted monomers.[8]

-

-

Drying: Dry the polymer beads under vacuum.

Preparation of TEGDA Hydrogels for Drug Delivery via Photopolymerization

This protocol outlines the fabrication of TEGDA hydrogels using a photoinitiator and UV light, a common method for creating drug delivery matrices.

Materials:

-

This compound (TEGDA)

-

Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Hydrophilic drug (for in situ loading)

-

Molds (e.g., PDMS)

Equipment:

-

UV lamp (365 nm)

-

Vortex mixer

-

Pipettes

Procedure:

-

Prepolymer Solution Preparation:

-

In a light-protected vial, dissolve the desired concentration of TEGDA (e.g., 10-50% w/v) in PBS.

-

Add the photoinitiator to the TEGDA solution at a concentration of 0.05-0.5% (w/v).

-

If performing in situ drug loading, dissolve the desired amount of the hydrophilic drug in this prepolymer solution.

-

Vortex the solution until all components are completely dissolved and the solution is homogeneous.

-

-

Casting and Curing:

-

Pipette the prepolymer solution into the molds.

-

Place the molds under a UV lamp and expose the solution to UV light for a specified time (e.g., 5-15 minutes) to initiate polymerization and crosslinking.

-

-

Washing and Storage:

-

Carefully remove the crosslinked hydrogels from the molds.

-

Wash the hydrogels extensively with deionized water or PBS for 24-48 hours, with frequent changes of the washing solution, to remove any unreacted monomers and photoinitiator.

-

Store the hydrogels in PBS at 4°C.

-

Safety and Handling

TEGDA is considered a hazardous substance.[9] It can be harmful if swallowed, inhaled, or in contact with skin.[9] It is also irritating to the eyes, respiratory system, and skin, and may cause an allergic skin reaction.[6][9]

Table 3: Hazard Information for this compound

| Hazard Statement | Description | Reference |

| H302 | Harmful if swallowed. | [6] |

| H317 | May cause an allergic skin reaction. | [6] |

| GHS Pictograms | GHS07 (Exclamation Mark) | [4] |

Handling Precautions:

-

Avoid breathing mist or vapors.[6]

-

Wash skin thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wear protective gloves, clothing, eye protection, and face protection.[6]

-

Store in a well-ventilated place. Keep container tightly closed.

-

TEGDA is light-sensitive and hygroscopic.[6]

Applications in Drug Development and Research

The unique properties of TEGDA make it a valuable tool in various research and development areas.

-

Drug Delivery: TEGDA-based hydrogels are extensively studied for controlled drug release applications. The crosslink density of the hydrogel can be tuned to control the mesh size, thereby regulating the diffusion and release of encapsulated therapeutic agents.[10]

-

Solid-Phase Peptide Synthesis: As a crosslinker in polystyrene resins, TEGDA improves the swelling properties of the support in a variety of solvents, enhancing the efficiency of peptide synthesis, especially for challenging hydrophobic sequences.[1][7]

-

Biomaterials and Tissue Engineering: The biocompatibility of TEGDA makes it suitable for creating scaffolds for tissue engineering and as a component in biomaterials. The mechanical properties of these materials can be tailored for specific applications.

-

Coatings and Adhesives: In industrial applications, TEGDA is used in UV-curable coatings and adhesives due to its rapid polymerization and the desirable flexibility it imparts to the final product.[1]

Conclusion

This compound is a key monomer for the development of advanced polymer-based materials. Its well-defined chemical structure and reliable reactivity allow for the creation of materials with tunable properties, making it particularly valuable for applications in drug delivery, peptide synthesis, and biomaterials research. A thorough understanding of its chemical properties, coupled with established experimental protocols and adherence to safety guidelines, enables researchers and scientists to effectively harness the potential of TEGDA in their work.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]

- 5. Tetraethylene glycol, dimethacrylate | C16H26O7 | CID 7980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and application of this compound crosslinked polystyrene support for gel phase peptide synthesis - Publications of the IAS Fellows [repository.ias.ac.in]

- 7. Mechanical behavior of bioactive poly(ethylene glycol) diacrylate matrices for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound – scipoly.com [scipoly.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of Tetraethylene Glycol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthesis and purification methodologies for tetraethylene glycol diacrylate (TTEGDA), a crucial crosslinking monomer in various advanced material formulations. The information is compiled to assist researchers and professionals in the development and application of materials requiring this versatile diacrylate.

Introduction

This compound (TTEGDA) is a hydrophilic, long-chain crosslinking agent widely utilized in the formulation of hydrogels, coatings, adhesives, and photopolymers. Its structure, featuring a flexible tetraethylene glycol core flanked by two reactive acrylate (B77674) groups, allows for the formation of crosslinked networks upon polymerization, typically initiated by UV light or electron beam radiation.[1] The precise control over the synthesis and purification of TTEGDA is paramount to ensure high purity and performance in its applications, such as in the preparation of gel polymer electrolytes for lithium-ion batteries and as a component in biocompatible materials.

Synthesis of this compound

The synthesis of TTEGDA is primarily achieved through two main chemical pathways: direct esterification of tetraethylene glycol with acrylic acid and transesterification of tetraethylene glycol with an acrylate ester.

2.1. Direct Esterification

The most common method for synthesizing TTEGDA is the direct esterification of tetraethylene glycol (TTEG) with acrylic acid.[1] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

Tetraethylene Glycol + 2 Acrylic Acid ⇌ this compound + 2 Water

Several acid catalysts can be employed for this reaction, including:

-

Sulfuric Acid (H₂SO₄): A strong and effective catalyst.

-

p-Toluenesulfonic Acid (p-TSA): A solid, organic acid that is often easier to handle than sulfuric acid.[2][3]

-

Methane Sulfonic Acid (MSA): Found to result in fewer by-products compared to sulfuric acid for similar reactions.[4]

-

Heteropolyacids (e.g., H₄SiW₁₂O₄₀, H₃PW₁₂O₄₀) supported on ZSM-5: These have shown high activity in the esterification of glycols with methacrylic acid.[5]

To prevent the premature polymerization of the acrylate functional groups, a polymerization inhibitor such as hydroquinone (B1673460) (HQ) or thiodiphenylamine is typically added to the reaction mixture.[6][7]

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

-

Charging Reactants: Charge the flask with tetraethylene glycol, a molar excess of acrylic acid (e.g., 2.2 to 2.5 equivalents), a suitable solvent that forms an azeotrope with water (e.g., toluene (B28343) or xylene), p-toluenesulfonic acid (typically 1-4% of the total reactant weight), and a polymerization inhibitor (e.g., 0.3-0.5% hydroquinone).[6]

-

Reaction Conditions: The mixture is heated to reflux (typically 110-140°C) with vigorous stirring.[7][8] The water produced during the esterification is continuously removed as an azeotrope with the solvent via the Dean-Stark trap.

-

Monitoring Progress: The reaction progress is monitored by measuring the amount of water collected or by determining the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected or the acid value drops to a specified low level (e.g., 3-5 mg KOH/g).[6]

-

Cooling: Once the reaction is complete, the mixture is cooled to room temperature.

2.2. Transesterification

An alternative route to TTEGDA is the transesterification of tetraethylene glycol with an acrylate ester, such as methyl acrylate or ethyl acrylate. This method avoids the production of water but requires the removal of the alcohol by-product (e.g., methanol (B129727) or ethanol) to drive the reaction to completion.

Tetraethylene Glycol + 2 Methyl Acrylate ⇌ this compound + 2 Methanol

Common catalysts for transesterification include:

-

Lithium Salts: A combination of lithium amide (LiNH₂) and lithium chloride (LiCl) has been reported as an effective catalyst system for the transesterification of ethylene (B1197577) glycol with methyl methacrylate.[11]

-

Organometallic Catalysts: Various tin or titanium-based catalysts can also be used.

A significant challenge in transesterification with acrylates is the potential for Michael-type addition side reactions, where the hydroxyl groups of the glycol add to the double bond of the acrylate.[9][10] This can be minimized by controlling reaction conditions and using specific catalysts.

-

Reaction Setup: A reaction flask is fitted with a distillation column, a condenser, a mechanical stirrer, and an inlet for an inert gas.

-

Charging Reactants: Tetraethylene glycol, a molar excess of methyl acrylate, and potassium carbonate are added to the flask. A polymerization inhibitor is also included.

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen). The temperature is controlled to allow for the distillation of the methanol by-product (often as an azeotrope with methyl acrylate).

-

Monitoring Progress: The reaction is monitored by observing the cessation of methanol distillation or by analytical techniques such as GC or NMR to determine the conversion of the starting materials.

-

Catalyst Removal: Upon completion, the solid catalyst is removed by filtration.

Data Presentation: Comparison of Synthesis Methods

| Parameter | Direct Esterification | Transesterification |

| Reactants | Tetraethylene Glycol, Acrylic Acid | Tetraethylene Glycol, Acrylate Ester (e.g., Methyl Acrylate) |

| Catalyst | Acid (e.g., p-TSA, H₂SO₄, MSA) | Base (e.g., K₂CO₃) or Metal Salt (e.g., LiNH₂/LiCl) |

| By-product | Water | Alcohol (e.g., Methanol) |

| Typical Temperature | 110-140 °C | 80-120 °C |

| Key Challenge | Efficient water removal; potential for ether cleavage at high T | Michael-type addition side reactions; efficient alcohol removal |

| Reported Yields | Generally high, can exceed 90% with proper optimization | Can be high, but may be reduced by side reactions |

| Purity Concerns | Residual acid catalyst, unreacted starting materials | By-products from Michael addition, residual catalyst |

Purification of this compound

Proper purification is critical to remove unreacted starting materials, catalysts, inhibitors, and any by-products, as these impurities can affect the polymerization process and the properties of the final material.

-

Neutralization and Washing:

-

The crude product from direct esterification is first washed with a dilute aqueous base solution (e.g., 5-10% sodium carbonate or sodium hydroxide) to neutralize and remove the acid catalyst.[7] The pH is adjusted to 7-8.[6]

-

This is followed by several washes with deionized water to remove residual salts and water-soluble impurities.

-

A final wash with brine (saturated NaCl solution) is often performed to aid in the separation of the organic and aqueous layers.

-

-

Drying:

-

The organic layer containing the TTEGDA is separated and dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).[12]

-

The drying agent is then removed by filtration.

-

-

Solvent Removal/Distillation:

-

If a solvent was used in the synthesis, it is removed under reduced pressure using a rotary evaporator.

-

For higher purity, vacuum distillation can be employed to separate the TTEGDA from less volatile impurities. However, care must be taken to avoid polymerization at high temperatures, and a polymerization inhibitor should be present.

-

-

Removal of Inhibitors (if required):

Visualization of Workflows and Pathways

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. CN102146033A - Method for preparing triethylene glycol dimethacrylate - Google Patents [patents.google.com]

- 7. ikm.org.my [ikm.org.my]

- 8. US3458561A - Esterification of acrylic acid - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. US20130172598A1 - Method for producing ethylene glycol dimethacrylate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

"Tetraethylene glycol diacrylate" CAS number and molecular weight

CAS Number: 17831-71-9 Molecular Weight: 302.32 g/mol [][2]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Tetraethylene Glycol Diacrylate (TTEGDA). It covers its fundamental properties, synthesis, and key applications, with a focus on experimental protocols and workflows.

Core Properties and Specifications

This compound is a hydrophilic, long-chain crosslinking monomer.[] Its bifunctional nature, with acrylate (B77674) groups at both ends of a flexible tetraethylene glycol spacer, makes it a versatile component in polymer synthesis.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 17831-71-9 | [][2][3] |

| Molecular Formula | C14H22O7 | [][2][3] |

| Molecular Weight | 302.32 g/mol | [][2] |

| Density | 1.11 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.465 (lit.) | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Boiling Point | >200 °C | |

| Appearance | Colorless to light yellow liquid | [5] |

| Synonyms | TTEGDA, TetEGDA, SR 268 | [2][6] |

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[5] It is crucial to handle this chemical with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[5] Do not eat, drink, or smoke when using this product, and wash skin thoroughly after handling.[5]

Synthesis and Polymerization

The primary method for synthesizing this compound is through the esterification of tetraethylene glycol with acrylic acid or its derivatives. For many applications, TTEGDA is used as a monomer in polymerization reactions, particularly photopolymerization, to form crosslinked hydrogels.

Experimental Protocol: Synthesis of TTEGDA Hydrogels via Photopolymerization

This protocol outlines the synthesis of TTEGDA hydrogels using a photoinitiator and UV light.[7]

Materials:

-

This compound (TTEGDA)

-

Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

UV lamp (365 nm)

-

Molds (e.g., polydimethylsiloxane (B3030410) (PDMS))

Procedure:

-

Prepare Prepolymer Solution: In a light-protected vial, dissolve the desired concentration of TTEGDA (e.g., 10-50% w/v) in PBS. Add the photoinitiator to the TTEGDA solution at a concentration of 0.05-0.5% (w/v). Vortex the solution until the photoinitiator is completely dissolved.[7]

-

Casting and Curing: Pipette the prepolymer solution into the molds. Place the molds under a UV lamp and expose the solution to UV light for a specified time (e.g., 5-15 minutes) to initiate polymerization and crosslinking.[7]

-

Washing and Storage: Carefully remove the crosslinked hydrogels from the molds. Wash the hydrogels extensively with PBS to remove any unreacted monomers and photoinitiator. Store the hydrogels in PBS at 4°C.

Below is a diagram illustrating the workflow for TTEGDA hydrogel synthesis.

Caption: Workflow for the synthesis of TTEGDA hydrogels via photopolymerization.

Applications in Research and Drug Development

TTEGDA is a key component in the development of biomaterials for tissue engineering and drug delivery due to its biocompatibility and tunable properties.

TTEGDA in Solid-Phase Peptide Synthesis

TTEGDA can be used as a crosslinker in the preparation of polystyrene-based resins for solid-phase peptide synthesis (SPPS). The hydrophilic and flexible nature of the TTEGDA crosslinker enhances the swelling of the resin in a variety of solvents, facilitating the coupling and deprotection steps in peptide synthesis.[8][9]

Experimental Protocol: Preparation of TTEGDA-Crosslinked Polystyrene Resin

This protocol describes the suspension polymerization method to create TTEGDA-crosslinked polystyrene beads.[8]

Materials:

-

Styrene

-

This compound (TTEGDA)

-

Benzoyl peroxide (initiator)

-

Benzene (solvent)

-

Polyvinyl alcohol (stabilizer)

-

Distilled water

Procedure:

-

Prepare Aqueous Phase: In a four-necked reaction vessel, dissolve polyvinyl alcohol in distilled water.[8]

-

Prepare Organic Phase: In a separate container, dissolve styrene, TTEGDA, and benzoyl peroxide in benzene.[8]

-

Polymerization: Add the organic phase to the aqueous phase while stirring vigorously at a controlled temperature (e.g., 80°C) under a nitrogen atmosphere. Continue the reaction for approximately 20 hours.[8]

-

Washing and Purification: After polymerization, wash the resulting beads with distilled water, acetone, chloroform, and methanol (B129727) to remove the stabilizer and unreacted monomers. Further purify the beads by refluxing with trifluoroacetic acid.[8]

-

Drying: Filter the polymer beads, wash with appropriate solvents, and dry under vacuum.[8]

The following diagram illustrates the logical relationship in the preparation of TTEGDA-crosslinked polystyrene resin for peptide synthesis.

Caption: Logical workflow for preparing and using TTEGDA-crosslinked resin in SPPS.

TTEGDA in Drug Delivery Systems

The ability of TTEGDA to form hydrogels makes it an excellent candidate for creating drug delivery vehicles. Drugs can be loaded into the hydrogel matrix and released in a controlled manner.

Experimental Protocol: Drug Loading and Release from TTEGDA Hydrogels

This protocol details a passive loading method and a subsequent in vitro release study.[7]

Materials:

-

Synthesized TTEGDA hydrogels

-

Drug of interest

-

Appropriate solvent for the drug (e.g., PBS)

-

Shaking incubator

-

Spectrophotometer (or other analytical instrument to quantify the drug)

Procedure for Drug Loading:

-

Lyophilize (freeze-dry) pre-weighed, synthesized hydrogels.

-

Prepare a concentrated solution of the drug in a suitable solvent.

-

Immerse the lyophilized hydrogels in the drug solution and allow them to swell for 24-48 hours at room temperature to reach equilibrium.[7]

-

Remove the drug-loaded hydrogels and gently blot the surface to remove excess solution.

Procedure for In Vitro Drug Release:

-

Place a drug-loaded hydrogel of known weight and drug content into a known volume of release medium (e.g., 10 mL of PBS) in a sealed container.[7]

-

Maintain the container in a shaking incubator at 37°C.[7]

-

At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.[7]

-

Quantify the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

The diagram below outlines the experimental workflow for a drug loading and release study using TTEGDA hydrogels.

Caption: Experimental workflow for drug loading and in vitro release studies.

References

- 2. This compound | C14H22O7 | CID 28803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. technical grade, cross-linking reagent polymerization reactions, acrylate, 100-150 ppm HQ as inhibitor, 150-200 ppm MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 17831-71-9 | TCI AMERICA [tcichemicals.com]

- 6. polysciences.com [polysciences.com]

- 7. benchchem.com [benchchem.com]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

"Tetraethylene glycol diacrylate" safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Tetraethylene glycol diacrylate (TTEGDA). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and safe laboratory practices.

Chemical and Physical Properties

This compound is a pale yellow liquid characterized by its two acrylate (B77674) functional groups, which make it valuable for polymerization processes.[1] It is insoluble in water and flammable, requiring specific storage and handling conditions.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O₇ | [1] |

| Molecular Weight | 302.32 g/mol | [1] |

| Appearance | Pale yellow liquid | [1][2] |

| Water Solubility | Insoluble (<1 mg/ml) | [2] |

| Flash Point | < 65 °F (< 18.3 °C) | [2] |

| 235.4 °F (113 °C) - closed cup | ||

| Vapor Pressure | 0.00289 mmHg | [2] |

| Density | 1.11 g/mL at 25 °C |

Hazard Identification and Classification

TTEGDA is classified as a hazardous substance.[3] It is harmful if swallowed and can cause severe skin burns and eye damage upon contact.[1][4] Inhalation of vapors may lead to respiratory irritation, and it is also toxic to aquatic organisms with long-term effects.[1][3]

GHS Hazard Statements:

Toxicological Data

Animal experiments indicate that ingestion of less than 150 grams may be fatal or cause serious health damage.[3] All multifunctional acrylates have the potential to produce skin disorders and sensitization.[3]

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 813 mg/kg | [5] |

| LD50 | Rabbit | Dermal | > 3000 mg/kg | [5] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with TTEGDA.

Engineering Controls:

-

Use a closed system or local exhaust to minimize vapor generation.[4][6]

-

Install a safety shower and eye bath in the immediate work area.[4][6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use NIOSH (US) or EN 166 (EU) approved safety glasses or goggles. A face shield may be necessary in situations with a higher risk of splashing.[4][6]

-

Skin Protection: Wear impervious protective clothing, including gloves and boots.[4][6][7]

-

Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, use a NIOSH-approved half or full-facepiece respirator with an appropriate filter (e.g., type ABEK).[2]

General Hygiene Practices:

-

Do not eat, drink, or smoke when handling the substance.[3][8]

-

Wash hands and face thoroughly after handling.[4]

-

Contaminated work clothing should be laundered separately before reuse.[3]

Storage Conditions:

-

Keep containers tightly closed in a cool, dark, and well-ventilated place.[4]

-

Store locked up and away from incompatible materials such as oxidizing agents.[4][8]

-

The product may contain stabilizers like MEHQ (Monomethylether Hydroquinone) and requires dissolved oxygen to be effective. Do not blanket or sparge with nitrogen or oxygen-free gas.[3][4]

-

Polymerization can occur at elevated temperatures and may be violent if contaminated.[3]

A logical workflow for handling this compound is illustrated below:

First-Aid Measures

In case of exposure, immediate action is critical.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Immediately call a poison center or doctor.[4][8]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with water or shower. Immediately call a poison center or doctor.[4][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4][8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4][8]

Fire-Fighting and Spill-Response Measures

Fire-Fighting:

-

Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[6]

-

Hazards: The substance is combustible and may polymerize explosively when heated. Containers may explode when heated.[3][4] Combustion may produce toxic fumes of carbon monoxide.[3]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]

Spill Response:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Do not breathe vapors or mists. Avoid substance contact. Only trained personnel wearing appropriate PPE should handle the cleanup.[7]

-

Environmental Precautions: Prevent the product from entering drains.[4]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, Chemizorb®) and collect it into a labeled container for disposal.[4]

The following diagram outlines the general emergency response protocol for a chemical spill:

Experimental Protocols

Detailed experimental protocols for the toxicological data presented are not available in the publicly accessible safety data sheets. The LD50 values are typically determined using standardized OECD (Organisation for Economic Co-operation and Development) test guidelines, such as:

-

OECD Guideline 401 (Acute Oral Toxicity): This guideline has been deleted but was historically used. It involved the administration of the test substance to a group of experimental animals (usually rats) in a single dose. Observations of effects and mortality were made over a period of time.

-

OECD Guideline 402 (Acute Dermal Toxicity): This guideline involves the application of the test substance to the skin of experimental animals (often rabbits) for a specified duration. The animals are observed for signs of toxicity and mortality.

For specific experimental details, it is recommended to consult the original study publications or specialized toxicological databases.

This guide is intended for informational purposes and should not be a substitute for a thorough review of the manufacturer's safety data sheet and adherence to all institutional and regulatory safety protocols.

References

- 1. Buy this compound | 17831-71-9 [smolecule.com]

- 2. This compound | C14H22O7 | CID 28803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. gestis.dguv.de [gestis.dguv.de]

- 6. tcichemicals.com [tcichemicals.com]

- 7. radtech.org [radtech.org]

- 8. This compound (stabilized with MEHQ) SDS - Download & Subscribe for Updates [sdsmanager.com]

A Technical Guide to the Solubility of Tetraethylene Glycol Diacrylate (TTEGDA) in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Tetraethylene Glycol Diacrylate (TTEGDA) in a variety of common laboratory solvents. An understanding of TTEGDA's solubility is critical for its effective application in diverse fields such as polymer chemistry, coatings, adhesives, and the development of drug delivery systems. This document outlines quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes logical diagrams to illustrate key concepts and procedures.

Core Concepts: Solubility and Miscibility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a specific temperature and pressure. For the purposes of this guide, solubility is expressed in quantitative terms where available.

Miscibility , in contrast, refers to the ability of two liquids to mix in all proportions, resulting in a single, uniform phase. In the following tables, "miscible" indicates that TTEGDA and the solvent can be mixed to form a homogeneous solution under standard laboratory conditions.

Solubility of this compound

The solubility of this compound is dictated by its molecular structure, which features a flexible, hydrophilic tetraethylene glycol core and two terminal hydrophobic acrylate (B77674) groups. This amphiphilic nature governs its interactions with various solvents.

Water Solubility

There is conflicting information in the available literature regarding the water solubility of TTEGDA. Some sources report it as being miscible or having a high solubility of 95.6 g/L at 20°C.[1][2] Conversely, other reputable sources state that it is insoluble in water, with a solubility of less than 1 mg/mL.[3][4][5] This discrepancy may be attributable to differences in experimental conditions, the purity of the TTEGDA sample, or the presence of stabilizers. Researchers should therefore exercise caution and verify the water solubility for their specific application and material grade.

Organic Solvent Solubility

TTEGDA generally exhibits good solubility in a wide range of polar organic solvents. The presence of the ether linkages in the backbone contributes to its compatibility with many organic media. A TTEGDA-crosslinked resin has been observed to swell effectively in dichloromethane (B109758) and N,N-dimethylformamide (DMF).[6] Furthermore, a peptide-functionalized version of this resin was found to be partially soluble in warm dimethyl sulfoxide (B87167) (DMSO).[6] The process of washing a newly synthesized TTEGDA-crosslinked resin with acetone, chloroform, and methanol (B129727) suggests that the TTEGDA monomer is soluble in these solvents.[6]

The esterification of polyethylene (B3416737) glycol to its diacrylate form tends to decrease its polarity, which can enhance its solubility in alcohols.[7] Based on the solubility of structurally similar diacrylates, such as dipropylene glycol diacrylate (DPGDA), TTEGDA is expected to be miscible with a variety of alcohols, ketones, and esters, while showing poor solubility in non-polar aliphatic hydrocarbons.[8]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

| Solvent Class | Solvent | Chemical Formula | Solubility/Miscibility | Reference(s) |

| Water | Water | H₂O | 95.6 g/L at 20°C | [1][2] |

| < 1 mg/mL | [3][4][5] |

Qualitative Solubility Data

This table provides a summary of the qualitative solubility of TTEGDA in common laboratory solvents, based on direct and inferred data.

| Solvent Class | Solvent | Chemical Formula | Solubility/Miscibility | Rationale/Reference(s) |

| Alcohols | Methanol | CH₃OH | Miscible | Inferred from washing procedures and general acrylate solubility.[6] |

| Ethanol | C₂H₅OH | Miscible | Inferred from the expected increase in alcohol solubility of PEG diacrylates.[7] | |

| Isopropanol | C₃H₈O | Miscible | Inferred from the solubility of similar diacrylates.[8] | |

| Ketones | Acetone | C₃H₆O | Miscible | Inferred from washing procedures and general acrylate solubility.[6] |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | Miscible | Inferred from the solubility of similar diacrylates.[8] | |

| Esters | Ethyl Acetate | C₄H₈O₂ | Miscible | Inferred from the solubility of similar diacrylates.[8] |

| Butyl Acetate | C₆H₁₂O₂ | Miscible | Inferred from the solubility of similar diacrylates.[8] | |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Miscible | Inferred from the solubility of similar diacrylates.[8] |

| Chlorinated Solvents | Dichloromethane (DCM) | CH₂Cl₂ | Miscible | A resin with TTEGDA swells well in DCM.[6] |

| Chloroform | CHCl₃ | Miscible | Inferred from washing procedures.[6] | |

| Amides | N,N-Dimethylformamide (DMF) | C₃H₇NO | Miscible | A resin with TTEGDA swells well in DMF.[6] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Partially Soluble (Warm) | A TTEGDA-containing product was partially soluble in warm DMSO.[6] |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Miscible | Inferred from the solubility of similar diacrylates.[8] |

| Aliphatic Hydrocarbons | Hexane | C₆H₁₄ | Immiscible/Poorly Soluble | Inferred from the polar nature of TTEGDA and the behavior of similar diacrylates.[8] |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, it is recommended to perform experimental determinations. The following protocol outlines a general method for determining the solubility of a liquid monomer like TTEGDA in a given solvent.

Objective: To quantitatively determine the solubility of this compound in a selected laboratory solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected solvent (analytical grade)

-

Glass vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) with a suitable detector.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of TTEGDA in the chosen solvent at known concentrations. These standards will be used to generate a calibration curve for quantitative analysis.

-

Sample Preparation: In a glass vial, add an excess amount of TTEGDA to a known volume of the solvent. The presence of a distinct second phase of undissolved TTEGDA after equilibration indicates that a saturated solution has been formed.

-

Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature until the two phases have clearly separated. For emulsions or fine dispersions, centrifugation may be necessary to achieve complete phase separation.

-

Sample Analysis: Carefully extract an aliquot of the clear, saturated solvent phase. Dilute the aliquot with the pure solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using GC or HPLC to determine the concentration of TTEGDA.

-

Calculation: Using the calibration curve, determine the concentration of TTEGDA in the diluted sample. Account for the dilution factor to calculate the solubility of TTEGDA in the solvent at the specified temperature.

Visualizations

Caption: Workflow for the experimental determination of TTEGDA solubility.

Caption: "Like Dissolves Like" principle for TTEGDA solubility.

References

- 1. Tetra(ethylene glycol) diacrylate CAS#: 17831-71-9 [m.chemicalbook.com]

- 2. Tetra(ethylene glycol) diacrylate | 17831-71-9 [amp.chemicalbook.com]

- 3. This compound | C14H22O7 | CID 28803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. echemi.com [echemi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Tetraethylene Glycol Diacrylate (TTEGDA) as a Crosslinker: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetraethylene glycol diacrylate (TTEGDA) is a hydrophilic crosslinking agent extensively utilized in the synthesis of polymers, particularly hydrogels for biomedical applications. Its biocompatibility, hydrophilicity, and the flexibility imparted by the tetraethylene glycol backbone make it an ideal candidate for creating tunable polymer networks. This technical guide provides an in-depth exploration of the mechanism of action of TTEGDA as a crosslinker, focusing on the principles of free-radical polymerization. It further presents quantitative data on the influence of TTEGDA concentration on the mechanical and physical properties of hydrogels, detailed experimental protocols for characterization, and visual representations of the underlying chemical processes.

Core Mechanism of Action: Free-Radical Polymerization

The primary mechanism by which TTEGDA acts as a crosslinker is through free-radical polymerization. This chain reaction process involves the sequential addition of monomers to a growing polymer chain, initiated by the presence of free radicals. The bifunctional nature of TTEGDA, possessing two acrylate (B77674) groups, allows it to connect two separate polymer chains, thereby forming a three-dimensional network structure. The key stages of this process are initiation, propagation, and termination.

Initiation

The polymerization process is initiated by the generation of free radicals from an initiator molecule. This is typically achieved through the application of energy, such as heat or ultraviolet (UV) light. For instance, a photoinitiator, upon absorbing UV radiation, undergoes cleavage to form two radical species. These highly reactive radicals then attack the carbon-carbon double bond of a TTEGDA acrylate group, transferring the radical to the monomer and initiating the polymer chain.

Propagation

The newly formed monomer radical is also highly reactive and proceeds to react with other TTEGDA molecules. This process of adding new monomer units to the growing polymer chain is known as propagation. As the polymer chain elongates, the second acrylate group on some of the incorporated TTEGDA units can also react with a growing chain. This is the crucial crosslinking step, where two polymer chains become covalently linked, leading to the formation of a network. The flexibility of the tetraethylene glycol spacer in TTEGDA allows for a degree of mobility of the pendant acrylate group, influencing the crosslinking efficiency.

Termination

The polymerization process eventually ceases through termination reactions, which eliminate the radical activity. Termination can occur through two primary mechanisms: combination, where two growing polymer chains react to form a single, non-reactive chain, and disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two non-reactive polymer chains.

Quantitative Data: Influence of TTEGDA Concentration on Hydrogel Properties

The concentration of TTEGDA as a crosslinker is a critical parameter that dictates the final properties of the resulting polymer network. While comprehensive data specifically for TTEGDA is dispersed across various studies, the following tables summarize representative data for poly(ethylene glycol) diacrylate (PEGDA) hydrogels of varying molecular weights and concentrations. Given that TTEGDA is a specific type of PEGDA, this data provides a strong and relevant proxy for understanding the expected trends.

Table 1: Effect of PEGDA Concentration on Compressive Modulus

| PEGDA Molecular Weight (Da) | Concentration (wt%) | Compressive Modulus (MPa) | Reference |

| 400 | 20 | ~0.4 | [1] |

| 400 | 40 | ~1.6 | [1] |

| 3400 | 20 | ~0.42 | [1] |

| 3400 | 40 | ~1.71 | [1] |

| 508 | 30 | 2.46 | [2][3] |

| 3400 | 10 | 0.04 | [2][3] |

| 3400 | 40 | 0.89 | [2][3] |

| 10000 | 30 | 0.03 | [2][3] |

Table 2: Effect of PEGDA Concentration and Molecular Weight on Swelling Ratio

| PEGDA Molecular Weight (Da) | Concentration (wt%) | Swelling Ratio (Mass/Mass) | Reference |

| 508 | 10 | 4.8 | [2][3] |

| 508 | 30 | 2.2 | [2][3] |

| 3400 | 10 | 15.3 | [2][3] |

| 3400 | 30 | 5.8 | [2][3] |

| 10000 | 10 | 31.5 | [2][3] |

| 10000 | 30 | 10.2 | [2][3] |

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

References

- 1. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. daneshyari.com [daneshyari.com]

Spectroscopic Analysis of Tetraethylene Glycol Diacrylate (TEGDA): An In-depth Technical Guide

Introduction

Tetraethylene glycol diacrylate (TEGDA) is a key bifunctional monomer utilized extensively in the formulation of polymers, hydrogels, adhesives, and coatings. Its prevalence in materials science and biomedical applications, including drug delivery systems and dental resins, necessitates precise analytical methods for its characterization. Spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for verifying the chemical structure, purity, and reaction kinetics of TEGDA. This guide provides a detailed overview of the spectroscopic analysis of TEGDA, intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure of this compound

TEGDA consists of a tetraethylene glycol core chain flanked by two acrylate (B77674) functional groups. The ether linkages provide flexibility, while the terminal acrylate groups enable polymerization.

Caption: Chemical Structure of this compound (TEGDA).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For TEGDA, it is used to confirm the presence of the acrylate and ethylene (B1197577) glycol moieties. The C=C bond of the acrylate is particularly useful for monitoring the extent of polymerization, as this peak diminishes upon reaction.[1]

Experimental Protocol: FTIR Analysis

-

Sample Preparation : For liquid TEGDA, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2] Alternatively, for quantitative analysis or for analyzing cured polymers, the Attenuated Total Reflectance (ATR) technique is often employed.[3] Solid samples can be prepared as a KBr pellet.[4][5]

-

Instrument Setup : The spectrometer should be purged with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.[6]

-

Data Acquisition : A background spectrum of the clean salt plates or ATR crystal is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Spectra are typically collected over a wavenumber range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[3][7] Multiple scans (e.g., 16 to 32) are averaged to improve the signal-to-noise ratio.

Data Presentation: Characteristic FTIR Peaks

The FTIR spectrum of TEGDA displays several characteristic absorption bands corresponding to its constituent functional groups.[8][9]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2950 - 2850 | C-H Asymmetric & Symmetric Stretch | Alkane (CH₂) |

| 1725 - 1730 | C=O Stretching | Ester (Acrylate) |

| 1636 - 1637 | C=C Stretching | Alkene (Acrylate) |

| 1450 - 1460 | CH₂ Bending (Scissoring) | Alkane |

| 1410 | =CH₂ In-plane Bending | Alkene (Acrylate) |

| 1100 - 1090 | C-O-C Stretching | Ether |

| 810 | =CH₂ Out-of-plane Bending | Alkene (Acrylate) |

Data compiled from multiple sources.[1][7][9][10]

Caption: Experimental workflow for FTIR analysis of TEGDA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H (proton) and ¹³C NMR are used to provide an unambiguous structural confirmation of TEGDA.

Experimental Protocol: NMR Analysis

-

Sample Preparation : A small amount of TEGDA (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[11]

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts, set to 0.00 ppm.[12]

-

Instrument Setup : The NMR tube is placed in the spectrometer. The instrument is tuned, the magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through a process called shimming.[13]

-

Data Acquisition : For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve sensitivity.[13]

-

Data Processing : The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and the signals are integrated.

Data Presentation: ¹H and ¹³C NMR

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus, allowing for precise assignment to specific atoms within the TEGDA molecule.

Table: ¹H NMR Data for TEGDA (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.40 | dd | 2H | Hₐ (trans to C=O) of acrylate |

| 6.12 | dd | 2H | Hₓ (geminal) of acrylate |

| 5.81 | dd | 2H | Hₑ (cis to C=O) of acrylate |

| 4.29 | t | 4H | -C(=O)O-CH₂ - |

| 3.72 | t | 4H | -O-CH₂ -CH₂-O-C(=O)- |

| 3.66 | s | 8H | -O-CH₂-CH₂ -O-CH₂ -CH₂-O- |

Note: dd = doublet of doublets, t = triplet, s = singlet. Assignments based on typical acrylate and glycol ether values.[14][15][16]

Table: ¹³C NMR Data for TEGDA (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 166.2 | C =O (Ester carbonyl) |

| 131.0 | =C H₂ (Acrylate) |

| 128.5 | =C H (Acrylate) |

| 70.6 | -O-CH₂-CH₂ -O-CH₂ -CH₂-O- |

| 69.2 | -O-CH₂ -CH₂-O-C(=O)- |

| 64.3 | -C(=O)O-CH₂ - |

Assignments based on known values for acrylates and polyethylene (B3416737) glycols.[17][18]

Caption: Experimental workflow for NMR analysis of TEGDA.

FTIR and NMR spectroscopy are complementary and powerful techniques for the comprehensive analysis of this compound. FTIR provides rapid confirmation of essential functional groups and is ideal for monitoring polymerization reactions in real-time. NMR delivers an exhaustive structural map, confirming connectivity and providing unequivocal proof of the molecule's identity. The detailed protocols and tabulated data presented in this guide serve as a foundational resource for scientists and researchers employing TEGDA in their work, ensuring accurate characterization and quality control.

References

- 1. azom.com [azom.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. scispace.com [scispace.com]

- 6. keit.co.uk [keit.co.uk]

- 7. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. hmdb.ca [hmdb.ca]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. pstc.org [pstc.org]

- 14. Tetra(ethylene glycol) diacrylate(17831-71-9) 1H NMR spectrum [chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. Methyl acrylate(96-33-3) 1H NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Thermal Properties of Tetraethylene Glycol Diacrylate (TGA, DSC): An In-depth Technical Guide

This technical guide provides a comprehensive overview of the thermal properties of Tetraethylene glycol diacrylate (TGA), with a specific focus on its analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this monomer in their applications.

Introduction to this compound and its Thermal Behavior

This compound (TGA) is a difunctional acrylate (B77674) monomer commonly used in the formulation of polymers for various applications, including hydrogels, adhesives, and coatings. Its thermal properties are critical to understanding its stability during storage, processing, and in the final application. Thermal analysis techniques such as TGA and DSC are essential tools for characterizing these properties.

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of TGA. By monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA can determine the onset of decomposition, the temperatures of maximum decomposition rates, and the residual mass at high temperatures. This is crucial for defining the upper temperature limits for processing and storage to prevent premature degradation or polymerization.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in TGA as a function of temperature. For the unpolymerized monomer, DSC can be used to determine its glass transition temperature (Tg), a characteristic temperature where an amorphous material transitions from a rigid glassy state to a more flexible rubbery state. Furthermore, DSC is instrumental in studying the polymerization of TGA, quantifying the exothermic heat of reaction, and determining the kinetics of the curing process.

Quantitative Thermal Analysis Data

Due to the reactive nature of acrylate monomers, detailed TGA data on the unpolymerized form can be limited in publicly available literature. The thermal decomposition is often studied in the context of the resulting polymer. However, based on general knowledge of similar glycol diacrylates, the following tables summarize expected trends and representative data.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Temperature (°C) | Atmosphere | Weight Loss (%) |

| Onset of Decomposition (Tonset) | ~200 - 250 | Nitrogen | ~5 |

| Peak Decomposition Temp (Tpeak) | ~350 - 450 | Nitrogen | Varies |

| Final Decomposition Temp (Tfinal) | > 500 | Nitrogen | ~100 |

Note: These are estimated values based on the thermal behavior of similar acrylate monomers. Actual values can vary depending on purity, heating rate, and experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

| Glass Transition Temperature (Tg) of Monomer | Not commonly reported; expected to be well below room temperature. |

| Heat of Polymerization (ΔHp) | Highly exothermic; specific values depend on initiator and curing conditions. |

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible TGA and DSC data. The following protocols are based on established ASTM standards and best practices for the thermal analysis of liquid monomers and polymers.[1][2][3][4][5][6][7][8][9]

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of liquid TGA monomer.

Objective: To measure the mass loss of TGA as a function of temperature in a controlled inert atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the TGA sample pan (typically platinum or alumina) is clean and tared.

-

Dispense a small, representative sample of liquid TGA (typically 5-10 mg) into the pan.

-

Record the initial sample mass accurately.

Experimental Conditions:

-

Atmosphere: High-purity nitrogen.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature.

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs.

-

Identify the peak decomposition temperature(s) (Tpeak) from the derivative of the TGA curve (DTG curve).

-

Determine the final decomposition temperature and the percentage of residual mass.

Differential Scanning Calorimetry (DSC) Protocol for Polymerization

This protocol is designed to measure the heat of polymerization of TGA.

Objective: To quantify the exothermic heat flow associated with the polymerization of TGA.

Instrumentation: A calibrated differential scanning calorimeter, preferably equipped with a photo-curing accessory if studying photopolymerization.

Sample Preparation:

-

Prepare a formulation of TGA with a suitable thermal initiator or photoinitiator.

-

Accurately weigh a small amount of the formulation (typically 5-10 mg) into a hermetically sealed aluminum DSC pan.

-

Prepare an empty, hermetically sealed aluminum pan as a reference.

Experimental Conditions (for thermal curing):

-

Atmosphere: Nitrogen.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the initiator's activation temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the polymerization temperature range.

-

Hold at an elevated temperature to ensure complete reaction.

-

Cool the sample back to the starting temperature.

-

Perform a second heating scan to observe the glass transition of the cured polymer.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Integrate the area of the exothermic peak corresponding to the polymerization reaction to determine the heat of polymerization (ΔHp) in Joules per gram (J/g).

-

From the second heating scan, determine the glass transition temperature (Tg) of the resulting polymer.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the thermal characterization of this compound using TGA and DSC.

Conclusion

The thermal properties of this compound are fundamental to its effective and safe use in various scientific and industrial applications. Thermogravimetric Analysis and Differential Scanning Calorimetry provide essential data on its thermal stability, decomposition behavior, and polymerization characteristics. While specific quantitative data for the unpolymerized monomer can be challenging to obtain due to its reactive nature, the protocols and representative data presented in this guide offer a solid foundation for researchers. Adherence to standardized experimental procedures is paramount for achieving accurate and comparable results, enabling better process control, and ensuring the quality and performance of the final polymeric materials. Further studies focusing on the specific formulations and curing conditions are recommended to fully characterize the thermal behavior of TGA in its intended application.

References

- 1. standards.globalspec.com [standards.globalspec.com]

- 2. kalite.com [kalite.com]

- 3. researchgate.net [researchgate.net]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. Compositional Analysis by Thermogravimetry | Testing Standard | WJE [wje.com]

- 6. infinitalab.com [infinitalab.com]

- 7. cmclaboratories.com [cmclaboratories.com]

- 8. atslab.com [atslab.com]

- 9. ace-laboratories.com [ace-laboratories.com]

Tetraethylene Glycol Diacrylate: A Technical Guide to Shelf Life and Storage for Researchers

For researchers, scientists, and professionals in drug development, understanding the stability and proper handling of reagents is paramount to ensuring experimental reproducibility and the integrity of results. Tetraethylene glycol diacrylate (TTEGDA), a commonly used crosslinking agent, requires specific storage conditions to maintain its quality and prevent premature polymerization. This technical guide provides an in-depth overview of the shelf life and optimal storage conditions for TTEGDA, based on publicly available data from suppliers.

Shelf Life